molecular formula C8H11N3O4 B2731765 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 696646-55-6

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2731765
CAS RN: 696646-55-6
M. Wt: 213.193
InChI Key: VYLGYJSYRJTZMP-UHFFFAOYSA-N
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Description

“4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” is a chemical compound . It has a molecular formula of C8H11N3O4 and a molecular weight of 213.19 .

Scientific Research Applications

1. Germination Inhibitory Properties

4-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)butanoic acid is related to compounds that have been studied for their germination inhibitory properties. For example, a study identified (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid as a germination inhibitory constituent isolated from the flowers of Erigeron annuus, indicating a potential application in agriculture and plant growth regulation (Oh et al., 2002).

2. Synthesis and Reactivity in Organic Chemistry

This chemical is structurally related to 3,4,5-Trinitro-1H-pyrazole, a compound that has been extensively studied for its reactivity and potential applications in synthesizing other organic compounds. For example, it reacts with ammonia, aliphatic amines, phenols, thiols, and other compounds under mild conditions, suggesting its utility in the synthesis of diverse organic molecules (Dalinger et al., 2013).

3. Applications in Nanotechnology

Compounds with similar structures have been used in nanotechnology, particularly in the development of nanofluidic devices. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been utilized as a photolabile protecting group for optical gating in synthetic ion channels. This suggests potential applications in controlled release systems, sensing, and information processing at the nanoscale (Ali et al., 2012).

4. Potential in Antimicrobial and Antioxidant Activities

Pyrazole derivatives, including those structurally related to 4-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)butanoic acid, have shown promising antimicrobial and antioxidant activities. A study on pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria and fungi, as well as their significant antioxidant potentials (Şener et al., 2017).

5. Dye Synthesis for Textile Applications

Similar compounds have been used in the synthesis of dyes, particularly for polyester fibers. For instance, derivatives of pyrazolo[3,4-b]pyrazines, which share a core structure with 4-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)butanoic acid, have been developed as disperse dyes, indicating potential applications in the textile industry (Rangnekar & Dhamnaskar, 1990).

properties

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6-5-7(11(14)15)9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLGYJSYRJTZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319721
Record name 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

CAS RN

696646-55-6
Record name 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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